1,5-Diisopropyl-2,4-dinitrobenzene
Overview
Description
1,5-Diisopropyl-2,4-dinitrobenzene is a chemical compound with the molecular formula C12H16N2O4 . It is a derivative of dinitrobenzene, which is a yellow solid soluble in organic solvents .
Synthesis Analysis
The synthesis of 1,5-Diisopropyl-2,4-dinitrobenzene or similar compounds often involves diazotization and treatment with sodium nitrite in the presence of a copper catalyst . A solution-phase synthesis method has been reported for the generation of a small molecule library, including a series of novel compounds with antibacterial activity .Molecular Structure Analysis
The molecular weight of 1,5-Diisopropyl-2,4-dinitrobenzene is 252.266 Da . The structure of this compound, like other dinitrobenzenes, likely involves a benzene ring substituted with nitro (NO2) and isopropyl (C3H7) groups .Chemical Reactions Analysis
1,5-Diisopropyl-2,4-dinitrobenzene, as a dinitrobenzene derivative, may undergo nucleophilic aromatic substitution reactions . In such reactions, one of the substituents in the aromatic ring is replaced by a nucleophile .Scientific Research Applications
.
Biochemical Synthesis
This compound serves as a biochemical for the synthesis of other complex molecules. Its solid state and stability at room temperature make it suitable for various chemical reactions in synthetic chemistry .
Determination of D-amino Acids
It has been used as a bifunctional reagent in the determination of D-amino acids. This application is crucial for understanding the stereochemistry of amino acids in biological systems .
High-Performance Liquid Chromatography (HPLC)
In analytical chemistry, particularly in HPLC, 1,5-Diisopropyl-2,4-dinitrobenzene can be used to create diastereomers from amino acids, which can then be separated and quantified. This is essential for the precise analysis of complex mixtures .
Chemical Modification of Proteins
The compound has applications in the chemical modification of proteins. This process is important for identifying functional groups and understanding protein interactions and dynamics .
Chromogenic Reagents
It is also used in the development of new chromogenic reagents for labeling amino groups in peptides. This has implications for visualizing and tracking peptides in various research applications .
Mechanism of Action
Target of Action
It’s known that dinitrobenzenes, a group to which this compound belongs, often interact with various enzymes and proteins within the cell .
Mode of Action
It’s worth noting that dinitrobenzenes can undergo nucleophilic aromatic substitution reactions . This involves the displacement of a substituent on the aromatic ring by a nucleophile, which could potentially alter the function of target molecules within the cell .
Biochemical Pathways
It’s known that dinitrobenzenes can be involved in various metabolic pathways in bacteria . The exact pathways and downstream effects would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
Its molecular weight is252.27 , which could influence its absorption and distribution within the body.
Action Environment
It’s important to note that this compound is intended for research use only .
properties
IUPAC Name |
1,5-dinitro-2,4-di(propan-2-yl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-7(2)9-5-10(8(3)4)12(14(17)18)6-11(9)13(15)16/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRVNCAMWDHLKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507392 | |
Record name | 1,5-Dinitro-2,4-di(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diisopropyl-2,4-dinitrobenzene | |
CAS RN |
77256-78-1 | |
Record name | 1,5-Dinitro-2,4-di(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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